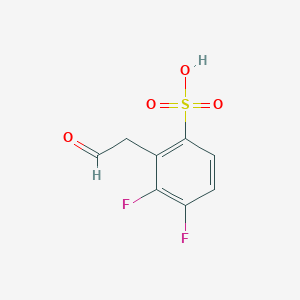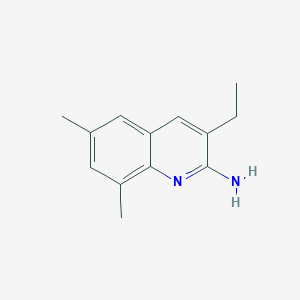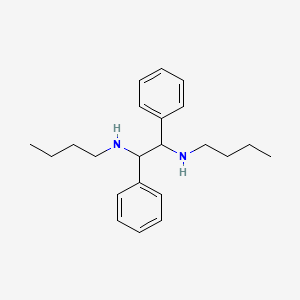![molecular formula C14H13N B14140241 3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
3-Methyl-5,6-dihydrobenzo[h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5,6-dihydrobenzo[h]quinoline is a heterocyclic aromatic organic compound with the molecular formula C14H13N It is a derivative of benzo[h]quinoline, featuring a methyl group at the 3-position and a partially saturated 5,6-dihydro ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydrobenzo[h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohols with secondary alcohols in the presence of a catalyst. This visible-light-mediated oxidative cyclization provides quinolines in good yields at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-5,6-dihydrobenzo[h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives.
科学研究应用
3-Methyl-5,6-dihydrobenzo[h]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-Methyl-5,6-dihydrobenzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzo[h]quinoline: The parent compound without the methyl and dihydro modifications.
3-Methylquinoline: Lacks the dihydro ring but has the methyl group at the 3-position.
5,6-Dihydrobenzo[h]quinoline: Features the dihydro ring but lacks the methyl group.
Uniqueness
3-Methyl-5,6-dihydrobenzo[h]quinoline is unique due to the combination of its methyl group and partially saturated ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
3-methyl-5,6-dihydrobenzo[h]quinoline |
InChI |
InChI=1S/C14H13N/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)15-9-10/h2-5,8-9H,6-7H2,1H3 |
InChI 键 |
GWUOUEPSNQVZJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C3CC2)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)

![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)


![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)

![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
